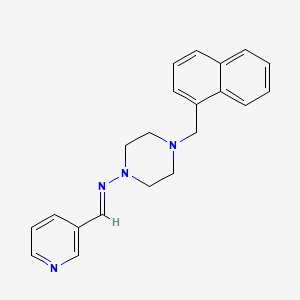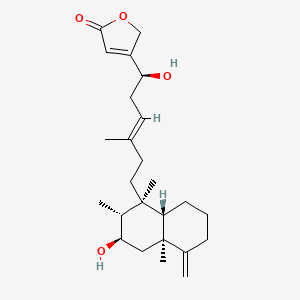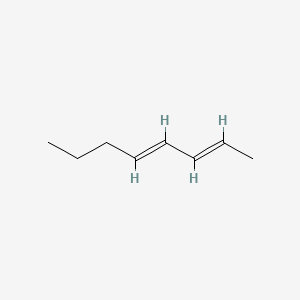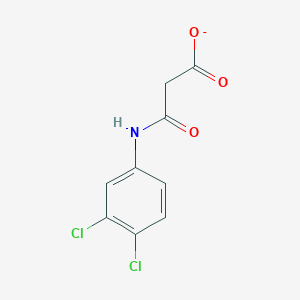
CID 6857666
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxidonitrate(.2-) is a nitrogen oxide and an inorganic radical anion.
科学的研究の応用
Chemically Induced Dimerization in Biological Systems
Chemically induced dimerization (CID) is a critical technique in biological research, offering a way to manipulate biological systems that are not accessible through traditional genetic methods. CID has been instrumental in the study of various biological processes, including signal transductions and protein trafficking. Its development has advanced to allow control over protein function with high precision and spatial and temporal resolution (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation
The integration of PROTAC (proteolysis-targeting chimera) with CID has led to the creation of scalable systems for inducible gene regulation and gene editing in mammals. These systems offer fine-tuning of gene expression and the possibility of multiplexing biological signals for various applications, including transient genome manipulation (Ma et al., 2023).
Application in Cell Biology and Signal Transduction Studies
CID techniques have been valuable in resolving complex problems in cell biology, particularly in understanding lipid second messengers and small GTPases. The technique helps to elucidate the signaling paradox and has been expanded with technical advances for specific and orthogonal manipulations (DeRose, Miyamoto, & Inoue, 2013).
Photocaged-Photocleavable Chemical Dimerizer for Protein Localization
A novel chemical inducer of protein dimerization has been developed for rapid activation and deactivation using light. This advancement in CID technology allows for the control of protein-protein interactions and protein localization in living cells, enhancing the understanding of dynamic biological processes (Aonbangkhen et al., 2018).
CID in Mass Spectrometry and Peptide Sequencing
CID has significant applications in mass spectrometry, particularly in the fragmentation and sequencing of peptides. It provides essential insights for peptide identification algorithms and helps in understanding complex reactions during collision-induced dissociation (Tabb et al., 2003).
Use in Studying Protein Complexes and Mechanotransduction
CID is used to study various biological processes and has pharmacological applications. For example, the FKBP/rapamycin/FRB ternary complex's mechanical stability was studied, demonstrating its utility in the precise switching of talin-mediated force transmission in cell adhesions (Wang et al., 2019).
特性
製品名 |
CID 6857666 |
|---|---|
分子式 |
NO2-2 |
分子量 |
46.006 g/mol |
InChI |
InChI=1S/H2NO2/c2-1-3/h2-3H/p-2 |
InChIキー |
OYMZVIYGRISCFN-UHFFFAOYSA-L |
SMILES |
[N]([O-])[O-] |
正規SMILES |
[N]([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



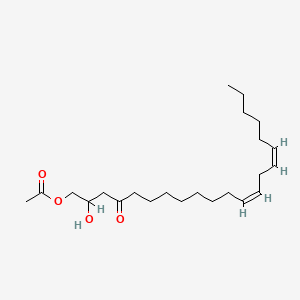
![2-{5-[2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-furan-2-yl}-benzoic acid](/img/structure/B1231207.png)
![3-(4-Methylphenyl)sulfonyl-3-azabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1231209.png)

![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1231211.png)


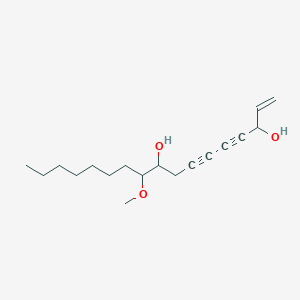
![N-(1-{(2E)-2-[(4-bromo-5-methylfuran-2-yl)methylidene]hydrazinyl}-1-oxopropan-2-yl)-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B1231218.png)
